Chloropentamethyldisilane

Catalog No.
S1503246
CAS No.
1560-28-7
M.F
C5H15ClSi2
M. Wt
166.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropentamethyldisilane

CAS Number

1560-28-7

Product Name

Chloropentamethyldisilane

IUPAC Name

chloro-dimethyl-trimethylsilylsilane

Molecular Formula

C5H15ClSi2

Molecular Weight

166.79 g/mol

InChI

InChI=1S/C5H15ClSi2/c1-7(2,3)8(4,5)6/h1-5H3

InChI Key

GJCAUTWJWBFMFU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[Si](C)(C)Cl

Canonical SMILES

C[Si](C)(C)[Si](C)(C)Cl

Chloropentamethyldisilane, with the chemical formula C5H15ClSi2C_5H_{15}ClSi_2 and CAS number 1560-28-7, is a silane compound characterized by its unique structure, which consists of a disilane core with five methyl groups and one chlorine substituent. This compound is notable for its high volatility and reactivity, making it a significant intermediate in various chemical processes. Chloropentamethyldisilane is typically available in high purity and can be found in submicron and nanopowder forms, which are essential for specialized applications in material science and nanotechnology .

Precursor for Silyl Radicals in Photopolymerization:

  • Chloropentamethyldisilane can be used as a precursor for silyl radicals, which are reactive species containing silicon atoms.
  • Research has shown that these radicals can initiate the process of free radical photopolymerization, a technique used to create polymers using light [].
  • In this application, chloropentamethyldisilane is used as a source of silyl radicals, which can then react with other molecules to initiate the polymerization reaction.

Synthesis of Organosilicon Compounds:

  • Chloropentamethyldisilane can be used as a building block in the synthesis of various organosilicon compounds, which are molecules containing silicon bonded to carbon atoms.
  • Studies have explored its use in the preparation of specific organosilicon compounds, such as 2-(pentamethyldisilanyloxymethyl)phenylpentamethyldisilane [].
  • This research contributes to the development of new organosilicon materials with potential applications in various fields, including electronics and medicine.
Due to its reactive chlorine atom. It can undergo hydrolysis, leading to the formation of silanol compounds when exposed to moisture. This reaction is particularly vigorous and can release hydrogen chloride gas, indicating the need for careful handling due to its flammability and potential for burns . Additionally, it can engage in photoinduced rearrangement reactions, which can yield various siloxane products depending on the reaction conditions .

Chloropentamethyldisilane can be synthesized through several methods, including:

  • Direct Chlorination: This method involves the chlorination of pentamethyldisilane using chlorine gas under controlled conditions.
  • Rearrangement Reactions: As mentioned earlier, chloropentamethyldisilane can also be produced via rearrangement reactions involving other silanes or oligosilanes.
  • Grignard Reactions: These involve the reaction of magnesium with organochlorosilanes to form chloropentamethyldisilane as a product.

These synthesis methods allow for the production of chloropentamethyldisilane with varying degrees of purity and yield based on the specific conditions employed .

Chloropentamethyldisilane finds applications across various fields:

  • Material Science: It is used as a precursor for silicon-based materials and coatings.
  • Nanotechnology: Its ability to form siloxane networks makes it valuable in producing nanostructured materials.
  • Organic Synthesis: The compound serves as an important reagent in synthesizing other organosilicon compounds.

Due to its unique properties, chloropentamethyldisilane is crucial in developing advanced materials with tailored functionalities .

Research on interaction studies involving chloropentamethyldisilane primarily focuses on its reactivity with water and other nucleophiles. The hydrolysis reaction leads to the formation of silanol groups, which can further polymerize or react with other silanes to form complex siloxane networks. Understanding these interactions is essential for optimizing its use in material applications and ensuring safety during handling .

Chloropentamethyldisilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
TrimethylsilaneC3H12SiC_3H_{12}SiSimple silane, less complex than chloropentamethyldisilane.
DimethylchlorosilaneC2H6ClSiC_2H_6ClSiContains chlorine but fewer methyl groups; more reactive.
HexamethyldisilazaneC6H18N2Si2C_6H_{18}N_2Si_2Contains nitrogen; used in different applications like coatings.
OctamethylcyclotetrasiloxaneC8H24O4Si4C_{8}H_{24}O_{4}Si_{4}Cyclic structure; used primarily in lubricants and coatings.

Chloropentamethyldisilane's unique combination of five methyl groups and one chlorine atom distinguishes it from these similar compounds, influencing its reactivity and application potential significantly .

Industrial Production Routes

Industrial synthesis of chloropentamethyldisilane primarily relies on Wurtz-type coupling reactions, adapted from methods used for analogous disilanes like hexamethyldisilane [4]. In this process, chlorosilane precursors undergo reductive coupling in the presence of alkali metals. For example, the reaction of chloropentamethyldisilane precursors with potassium graphite at elevated temperatures facilitates the formation of Si–Si bonds:

$$
2 \, \text{Me}3\text{SiCl} + 2 \, \text{K} \rightarrow \text{Me}3\text{Si–SiMe}_3 + 2 \, \text{KCl}
$$

Scaled-up production optimizes parameters such as temperature (120–150°C), solvent selection (typically tetrahydrofuran or diethyl ether), and stoichiometric ratios to maximize yield [4]. Industrial reactors employ inert atmospheres to prevent oxidation and ensure product stability.

Key Industrial Challenges:

  • Purity Control: Residual alkali metals and byproducts necessitate rigorous purification steps, including fractional distillation [2].
  • Safety Protocols: Handling reactive metals and chlorinated intermediates requires specialized equipment to mitigate explosion risks [4].

Laboratory-Scale Synthesis Approaches

Laboratory synthesis of chloropentamethyldisilane emphasizes precision and scalability. Smaller-scale adaptations of the Wurtz reaction utilize sodium or potassium dispersed in mineral oil, enabling controlled Si–Si bond formation [4]. Recent innovations include electroreductive methods, which avoid stoichiometric metal reductants. For instance, electrochemical cells with graphite cathodes and sacrificial magnesium anodes facilitate the coupling of chlorosilanes under mild conditions (room temperature, ambient pressure) [5] [6].

Example Reaction Setup:

ComponentSpecification
ElectrolyteTetrabutylammonium perchlorate (0.1 M)
SolventTetrahydrofuran
ElectrodesGraphite (cathode), Magnesium (anode)
SubstrateChloropentamethyldisilane precursors

This method achieves yields exceeding 65% for cross-coupled disilanes while minimizing metal waste [5].

Direct Process Derivatives

The Rochow-Müller (direct) process, which synthesizes chlorosilanes from silicon and methyl chloride, indirectly supports chloropentamethyldisilane production. While not explicitly detailed in the literature, analogous pathways suggest that methylchlorosilane intermediates could undergo further chlorination and coupling to yield pentamethyl derivatives. For example, dichlorotetramethyldisilane—a potential precursor—may form via controlled chlorination of tetramethyldisilane [5].

Electrochemical Synthesis Strategies

Electroreductive Cross-Electrophile Coupling

Electroreductive cross-coupling enables the synthesis of heterodisilanes with high selectivity. By applying a reducing potential (-2.5 V vs. SCE), chloropentamethyldisilane precursors undergo a two-electron reduction to form silyl anions, which subsequently react with electrophilic partners [5] [6]. This method avoids homocoupling by leveraging steric and electronic differences between chlorosilanes.

Case Study:
Coupling chlorodimethylphenylsilane with chlorodimethylsilane in a THF-based electrolyte yields heterodisilanes with a 13:1 selectivity over homodimers [5].

Electrochemical-Chemical-Electrochemical (ECE) Sequences

The ECE mechanism involves sequential reduction, chemical reaction, and further electrochemical steps. For chloropentamethyldisilane synthesis, this approach proceeds as follows:

  • Reduction: Chlorosilane → Silyl radical → Silyl anion.
  • Chemical Step: Nucleophilic substitution with a second chlorosilane.
  • Electrochemical Step: Regeneration of the active electrode surface.

This pathway is particularly effective for synthesizing cyclic oligosilanes, such as dodecamethylcyclohexasilane, in yields up to 38% [5].

Catalyst Systems for Electrochemical Synthesis

Catalyst selection critically influences reaction efficiency and selectivity. Nickel and molybdenum electrodes outperform graphite in cross-coupling reactions, achieving yields of 68–70% with >20:1 selectivity [5].

Electrode MaterialYield (%)Selectivity (Hetero:Homodimer)
Graphite6513:1
Nickel7020:1
Molybdenum6822:1

Hybrid catalysts, such as tetrabutylammonium tetraphenylborate, further enhance conductivity and stabilize reactive intermediates [5].

Silicon-Silicon Bond Formation Mechanisms

Chloropentamethyldisilane serves as a versatile precursor for various silicon-silicon bond formation reactions through multiple mechanistic pathways. The compound's unique structure, featuring a silicon-silicon bond with mixed methylsilyl and chlorodimethylsilyl substituents, provides distinct reactivity patterns compared to symmetrical disilanes [1] [2].

Reductive Coupling Mechanisms

The primary mechanism for silicon-silicon bond formation involving chloropentamethyldisilane proceeds through metal-catalyzed reductive coupling reactions. These processes typically involve the activation of silicon-chlorine bonds by low-valent transition metals, particularly palladium(0) and nickel(0) complexes [2] [3]. The mechanism involves initial oxidative addition of the silicon-chlorine bond to the metal center, followed by transmetalation with another silyl species and subsequent reductive elimination to form the new silicon-silicon bond.

Dehydrogenation Coupling

Recent studies have demonstrated that chloropentamethyldisilane can participate in dehydrogenation coupling reactions under specific conditions. The nucleophilic attack mechanism enables crystalline silicon formation through Lewis base-mediated processes at room temperature [1]. This pathway involves the heterolytic cleavage of silicon-hydrogen bonds facilitated by Lewis bases such as dimethyl sulfoxide, leading to the formation of silicon-silicon bonds with concomitant hydrogen gas evolution.

Electrochemical Silicon-Silicon Bond Formation

Electrochemical methods provide an alternative approach for silicon-silicon bond formation from chloropentamethyldisilane. The unified electrochemical strategy allows for efficient and selective synthesis of disilanes and oligosilanes through controlled reduction processes [4] [5]. The mechanism involves the electrochemical generation of silyl anions that subsequently undergo coupling reactions to form silicon-silicon bonds.

Mechanism TypeActivation Energy (kcal/mol)Key IntermediatesSelectivity Factors
Metal-catalyzed reductive coupling20-30Metallosilane complexesSteric hindrance, electronic effects
Dehydrogenation coupling25-35Silyl radical intermediatesLewis base strength, temperature
Electrochemical coupling15-25Silyl anion intermediatesElectrode potential, solvent effects

Nucleophilic Substitution Pathways

Mechanistic Framework

Nucleophilic substitution reactions at silicon centers in chloropentamethyldisilane follow distinct mechanistic pathways compared to carbon analogues. The mechanism typically proceeds through a nucleophilic substitution at silicon (SN2@Si) pathway, which can involve either direct displacement or pentacoordinate intermediate formation [6] [7].

Pentacoordinate Intermediate Formation

The central barrier in SN2@Si reactions is determined by the interplay of steric and electronic effects. For chloropentamethyldisilane, the presence of both trimethylsilyl and chlorodimethylsilyl groups creates an asymmetric environment that influences the reaction pathway [7]. The formation of pentacoordinate siliconate intermediates is facilitated by the presence of electron-withdrawing chlorine substituents, which increase the electrophilicity of the silicon center.

Solvent and Nucleophile Effects

The stereochemistry of nucleophilic substitution at silicon is significantly influenced by the nature of the nucleophile and solvent system. Hard nucleophiles such as alkoxides tend to favor retention of configuration through front-side attack mechanisms, while soft nucleophiles like organolithium reagents often proceed with inversion through back-side attack [8]. The solvent can modulate these effects by altering the solvation of the nucleophile and the silicon center.

Bifunctional Silane Reactivity

Chloropentamethyldisilane exhibits unique reactivity patterns due to its bifunctional nature. The compound can undergo selective substitution at the chlorine-bearing silicon center while leaving the trimethylsilyl group intact. This selectivity is attributed to the greater electrophilicity of the chlorine-substituted silicon atom compared to the fully methylated silicon center [8].

Migration and Fragmentation Reactions

Rearrangement Chemistry of Oligosilanes

Skeletal Rearrangement Mechanisms

Chloropentamethyldisilane participates in various skeletal rearrangement reactions that lead to structural reorganization of the silicon framework. These reactions are typically catalyzed by Lewis acids such as aluminum chloride and proceed through cationic intermediates [9] [10]. The rearrangement reactions result in the formation of branched oligosilanes with increased structural complexity.

Dispersion-Energy-Driven Rearrangements

Recent computational studies have revealed that attractive dispersion forces between trimethylsilyl groups play a crucial role in controlling the course of Wagner-Meerwein rearrangements in oligosilanes [9]. These dispersion interactions, rather than traditional electronic effects, determine the configuration of rearrangement products. The process involves the cleavage of central silicon-silicon bonds followed by reconstruction to form thermodynamically more stable branched structures.

Fragmentation Pathways

The fragmentation reactions of chloropentamethyldisilane involve the cleavage of silicon-silicon bonds under Lewis acid catalysis. These reactions proceed through a migration/fragmentation mechanism that includes 1,5-silyl shift processes [10]. The fragmentation can result in the formation of cyclic silanes through intramolecular cyclization reactions.

1,5-Silyl Shift Mechanisms

Intramolecular Migration Processes

The 1,5-silyl shift mechanism represents a key pathway for the rearrangement of chloropentamethyldisilane and related compounds. This process involves the migration of silyl groups across five-atom bridges, typically facilitated by the formation of bridged silicenium ion intermediates [11] [12]. The activation energy for these processes is relatively low (8-15 kcal/mol), making them accessible under mild reaction conditions.

Stereochemical Considerations

1,5-Silyl shifts in chloropentamethyldisilane systems often proceed with high stereoselectivity. The migration occurs exclusively with retention of configuration at the silicon center, as demonstrated by studies with chiral silicon derivatives [13]. The large difference in activation energies between retention and inversion pathways accounts for the observed stereoselectivity.

Catalytic Factors

The rate of 1,5-silyl shift reactions can be significantly enhanced by the presence of Lewis acids or bases. Aluminum-based reagents have been shown to promote these rearrangements effectively [14]. The mechanism involves the formation of activated complexes that lower the barrier for silyl migration.

Silylium Ion Generation and Reactivity

Formation Mechanisms

Silylium ions (R3Si+) represent highly reactive three-coordinate silicon cations that can be generated from chloropentamethyldisilane through various pathways [15] [16]. The most common approach involves the heterolytic cleavage of silicon-chlorine bonds in the presence of Lewis acids or under solvolytic conditions. The stability of these ions depends on the steric bulk and electronic properties of the substituents.

Reactivity Patterns

Generated silylium ions exhibit enormous electrophilicity and function as super Lewis acids [16]. They readily undergo nucleophilic attack by various species, including alkenes, aromatics, and heteroatom nucleophiles. The reactivity is modulated by the counterion, with weakly coordinating anions such as carboranes providing the most reactive silylium species [15].

Catalytic Applications

Silylium ions derived from chloropentamethyldisilane have found applications as catalysts in various organic transformations. These include (3+2) annulation reactions with allenylsilanes and alkynes, where the silylium ion acts as both initiator and chain carrier [17]. The catalytic cycle involves the self-regeneration of the silylium ion promoter through silicon transfer processes.

Reaction TypeActivation Energy (kcal/mol)Key Features
1,5-Silyl shift8-15High stereoselectivity, mild conditions
Silylium ion formation35-45Lewis acid catalysis, counterion effects
Fragmentation/cyclization25-35Thermodynamic control, dispersion forces

Cross-Coupling Reactions

Selective Heterodisilane Formation

Palladium-Catalyzed Cross-Coupling

Chloropentamethyldisilane serves as an effective coupling partner in palladium-catalyzed cross-coupling reactions for the formation of heterodisilanes. The reaction proceeds through the classical oxidative addition/transmetalation/reductive elimination mechanism [18] [19]. The unique asymmetric structure of chloropentamethyldisilane allows for selective activation of the silicon-chlorine bond while preserving the silicon-silicon framework.

Mechanistic Considerations

The cross-coupling mechanism involves the formation of covalently linked palladium silanolate species that facilitate the critical transmetalation step [18]. This contradicts the traditional dogma that silicon-based cross-coupling reactions require pentacoordinate siliconate formation. The Si-O-Pd linkage is crucial for the new transmetalation pathway, enabling efficient coupling under mild conditions.

Substrate Scope and Limitations

The scope of heterodisilane formation includes coupling with various aryl halides, vinyl halides, and heteroaromatic substrates. The reaction conditions typically require moderate temperatures (80-120°C) and palladium catalysts such as Pd(OAc)2 or Pd(PPh3)4. The functional group tolerance is generally good, with compatibility for esters, ethers, and protected alcohols [19].

Si-Ge Cross-Coupling Chemistry

Unique Reactivity Patterns

Silicon-germanium cross-coupling reactions involving chloropentamethyldisilane exhibit distinct mechanistic features compared to traditional cross-coupling processes. The activation of carbon-germanium bonds requires electrophilic catalysts due to the low reactivity of organogermanes in conventional palladium(0) systems [20]. The reaction proceeds through an electrophilic aromatic substitution (SEAr)-type mechanism rather than conventional transmetalation.

Catalyst Requirements

Effective Si-Ge cross-coupling requires the use of electron-deficient palladium catalysts such as cationic palladium nanoparticles or Pd(TFA)2. These catalysts provide the necessary electrophilicity to activate the carbon-germanium bond through an SEAr mechanism [20]. Alternative catalysts include gold(III) complexes and cationic gold(I) species, which offer orthogonal reactivity patterns.

Synthetic Applications

The Si-Ge cross-coupling methodology enables the synthesis of mixed Group 14 compounds with unique electronic and structural properties. The reaction shows excellent chemoselectivity, tolerating other cross-coupling-reactive functional groups such as boronic esters and pseudohalides [20]. This orthogonal reactivity provides opportunities for sequential functionalization strategies.

Factors Affecting Cross-Coupling Selectivity

Electronic Effects

The selectivity of cross-coupling reactions involving chloropentamethyldisilane is strongly influenced by electronic factors. Electron-withdrawing substituents on the coupling partner enhance the reaction rate by facilitating the oxidative addition step [21]. Conversely, electron-donating groups can slow the reaction and alter the selectivity profile.

Steric Considerations

Steric effects play a crucial role in determining the selectivity of cross-coupling reactions. The bulky trimethylsilyl group in chloropentamethyldisilane creates a steric environment that influences the approach of coupling partners and affects the rate-determining transmetalation step [21]. These effects are particularly pronounced in reactions with sterically demanding substrates.

Ligand Effects

The choice of ligands in palladium-catalyzed cross-coupling reactions significantly impacts both reactivity and selectivity. Phosphine ligands can either promote or inhibit the reaction depending on their electronic and steric properties [2]. In some cases, ligand-free conditions provide optimal results, particularly for the formation of conjugated dibenzosiloles.

Thermodynamic vs. Kinetic Control

The selectivity in cross-coupling reactions can be controlled through thermodynamic or kinetic factors. In some cases, the thermodynamically favored product is formed despite higher activation barriers, due to the significant stability difference between products [21]. This thermodynamic control scenario is particularly relevant for reactions involving strain-release mechanisms.

Selectivity FactorImpact on ReactionOptimization Strategy
Electronic effectsReaction rate and regioselectivitySubstrate design, catalyst tuning
Steric hindranceApproach geometry, rateLigand selection, reaction conditions
Catalyst choiceMechanism pathwayScreening different metal systems
Thermodynamic controlProduct distributionTemperature optimization, equilibration

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.5%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1560-28-7

General Manufacturing Information

Disilane, 1-chloro-1,1,2,2,2-pentamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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